molecular formula C16H15F3N2O2S B2984714 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034318-69-7

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2984714
CAS RN: 2034318-69-7
M. Wt: 356.36
InChI Key: JMDANMCMSRXPOE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Synthesis : The compound is used in the synthesis of conducting polymers. For instance, Pandule et al. (2014) synthesized conducting polymers based on derivatives similar to this compound, which exhibited good thermal stability and electrical conductivity under various conditions (Pandule et al., 2014).

Chemical Structures and Interactions

  • Hydrogen-Bonding Patterns : Studies like those of Balderson et al. (2007) have explored the hydrogen-bonding patterns in similar compounds, which helps in understanding their structural and chemical properties (Balderson et al., 2007).
  • Chemical Reactions and Properties : Zhang et al. (2017) investigated the photoinduced direct oxidative annulation of related compounds, which is significant in understanding their chemical reactivity and potential applications (Zhang et al., 2017).

Optical and Electronic Applications

  • Optical Properties : The study of similar compounds by Schmidt et al. (2009) focused on their promising optical properties, which are crucial for applications in fields like photonics and optoelectronics (Schmidt et al., 2009).

Chemosensors and Metal Ion Detection

  • Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) synthesized compounds with similar structures that showed selectivity towards certain metal ions, indicating potential use in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Luminescence and Fluorophore Applications

  • Luminescent Lanthanide Ion Complexes : A study by de Bettencourt-Dias et al. (2007) on similar compounds demonstrated their potential in creating luminescent solutions, which could be useful in areas like bioimaging and sensors (de Bettencourt-Dias et al., 2007).

Heterocyclic Synthesis

  • Synthesis of Biological and Medicinal Compounds : Salem et al. (2021) discussed the utility of related compounds in synthesizing various heterocyclic systems for biological and medicinal exploration (Salem et al., 2021).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : The synthesis and testing of related compounds for antimicrobial activities against various pathogens have been explored, as seen in the study by Wardkhan et al. (2008) (Wardkhan et al., 2008).

Drug Synthesis and Antiviral Activity

  • Synthesis of Antiviral Compounds : Research like that of Attaby et al. (2006) on similar compounds focuses on synthesizing heterocyclic compounds with potential antiviral activities (Attaby et al., 2006).

Electrophilic Oxyalkylation

  • C-Oxyalkylation of Heterocycles : Studies such as Khodakovskiy et al. (2010) have explored the C-oxyalkylation of heterocycles, demonstrating the chemical versatility of these compounds (Khodakovskiy et al., 2010).

Electrocatalysis

  • Catalytic Applications : The compound and its derivatives may have applications in catalysis, as suggested by research like that of Wang and Espenson (2000) on similar compounds (Wang & Espenson, 2000).

properties

IUPAC Name

2-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-5-20-14(8-11)23-12-4-6-21(10-12)15(22)9-13-2-1-7-24-13/h1-3,5,7-8,12H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDANMCMSRXPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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